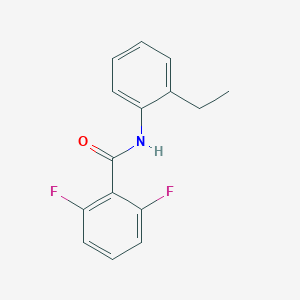

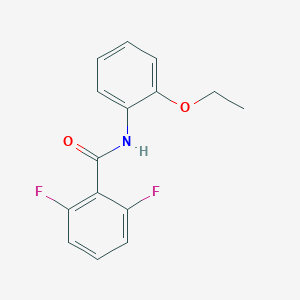

N-(2-ethylphenyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-2,6-difluorobenzamide, also known as DPBA, is a chemical compound that has been extensively studied for its potential application in scientific research. DPBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. In

Mecanismo De Acción

The mechanism of action of N-(2-ethylphenyl)-2,6-difluorobenzamide involves the selective inhibition of voltage-gated sodium channels, which are transmembrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. N-(2-ethylphenyl)-2,6-difluorobenzamide binds to the intracellular side of the sodium channel pore and stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions and the subsequent depolarization of the cell membrane.

Biochemical and Physiological Effects:

N-(2-ethylphenyl)-2,6-difluorobenzamide has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In neurons, N-(2-ethylphenyl)-2,6-difluorobenzamide reduces the excitability and firing rate by inhibiting the sodium channels, which can lead to the suppression of epileptic seizures and neuropathic pain. In cancer cells, N-(2-ethylphenyl)-2,6-difluorobenzamide induces apoptosis by activating the caspase pathway, which can lead to the inhibition of tumor growth and proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2-ethylphenyl)-2,6-difluorobenzamide in lab experiments include its high potency and selectivity for sodium channel inhibition and anticancer activity, its well-defined SAR, and its ability to serve as a lead compound for the development of new analogs. The limitations of using N-(2-ethylphenyl)-2,6-difluorobenzamide in lab experiments include its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability and high cost.

Direcciones Futuras

There are several future directions for the research on N-(2-ethylphenyl)-2,6-difluorobenzamide. One direction is to investigate the potential of N-(2-ethylphenyl)-2,6-difluorobenzamide as a therapeutic agent for neurological disorders such as epilepsy and neuropathic pain. Another direction is to explore the anticancer activity of N-(2-ethylphenyl)-2,6-difluorobenzamide in vivo using animal models. Additionally, the development of new analogs of N-(2-ethylphenyl)-2,6-difluorobenzamide with improved pharmacological properties is an ongoing research area. Finally, the elucidation of the molecular mechanism of N-(2-ethylphenyl)-2,6-difluorobenzamide's action on sodium channels and the caspase pathway will provide insights into the design of more potent and selective drugs.

Métodos De Síntesis

The synthesis of N-(2-ethylphenyl)-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with 2-ethylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, and the resulting N-(2-ethylphenyl)-2,6-difluorobenzamide is isolated by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(2-ethylphenyl)-2,6-difluorobenzamide has been studied for its potential application in various scientific research fields such as neuroscience, cancer biology, and drug discovery. In neuroscience, N-(2-ethylphenyl)-2,6-difluorobenzamide has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. This property of N-(2-ethylphenyl)-2,6-difluorobenzamide has been utilized to study the role of sodium channels in various neurological disorders such as epilepsy and neuropathic pain.

In cancer biology, N-(2-ethylphenyl)-2,6-difluorobenzamide has been investigated for its ability to inhibit the growth and proliferation of cancer cells. N-(2-ethylphenyl)-2,6-difluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This property of N-(2-ethylphenyl)-2,6-difluorobenzamide has been utilized to develop novel anticancer drugs.

In drug discovery, N-(2-ethylphenyl)-2,6-difluorobenzamide has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. The structure-activity relationship (SAR) studies of N-(2-ethylphenyl)-2,6-difluorobenzamide have provided insights into the molecular features required for sodium channel inhibition and anticancer activity.

Propiedades

Nombre del producto |

N-(2-ethylphenyl)-2,6-difluorobenzamide |

|---|---|

Fórmula molecular |

C15H13F2NO |

Peso molecular |

261.27 g/mol |

Nombre IUPAC |

N-(2-ethylphenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C15H13F2NO/c1-2-10-6-3-4-9-13(10)18-15(19)14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19) |

Clave InChI |

PKZGELMZJGWDKJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |

SMILES canónico |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)